molecular formula C24H19F2N3O3 B2538358 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1172935-69-1

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2538358
CAS RN: 1172935-69-1
M. Wt: 435.431
InChI Key: VWLDZOAMRFHDEO-UHFFFAOYSA-N
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Description

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O3 and its molecular weight is 435.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo[1,5-a]pyrimidines and Schiff Bases: Research involves synthesizing novel pyrazolo[1,5-a]pyrimidines and related Schiff bases starting from amino-pyrazole carboxamides. These compounds are characterized using analytical and spectroscopic techniques, providing a framework for the synthesis of complex molecules like the one (Hassan et al., 2015).

Biological Activities

  • Cytotoxic Activities: Several studies have explored the cytotoxic activities of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. These studies provide insights into the potential anticancer applications of similar compounds through the evaluation of their structure-activity relationships (Hassan et al., 2014).
  • Anticancer Activity of Oxazolone Derivatives: The synthesis of oxazolone derivatives and their evaluation against different human cancer cell lines offer insights into the design of novel anticancer agents. Such research can guide the development of compounds with similar structures for therapeutic purposes (Biointerface Research in Applied Chemistry, 2020).

Pharmacological Potential

  • Evaluation of Orexin Receptor Antagonists: Studies on the role of orexin receptors in compulsive food consumption highlight the potential pharmacological applications of receptor antagonists. Research on compounds targeting these receptors could lead to new treatments for eating disorders (Piccoli et al., 2012).

Synthesis Techniques and Chemical Modifications

  • Development of PET Radiotracers: The synthesis of PET radiotracers by nucleophilic fluorination demonstrates the application of fluorinated compounds in medical imaging. This research could inform the synthesis of similar fluorine-containing compounds for diagnostic purposes (Katoch-Rouse et al., 2003).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3/c1-31-21-5-3-2-4-20(21)27-24(30)23-22(32-15-16-6-8-17(25)9-7-16)14-29(28-23)19-12-10-18(26)11-13-19/h2-14H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLDZOAMRFHDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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